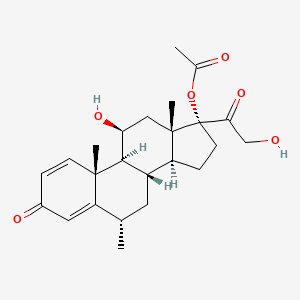

17-O-Acetyl-6-methylprednisolone

Übersicht

Beschreibung

17-O-Acetyl-6-methylprednisolone is a synthetic corticosteroid derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 17-O-Acetyl-6-methylprednisolone typically involves multiple steps starting from prednisolone. One common method includes the acetylation of the 17-hydroxy group of prednisolone using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired hydroxyl group .

Industrial Production Methods

Industrial production of this compound often involves microbial transformation and enzymatic processes. These methods utilize microorganisms to convert precursor compounds like diosgenin into the desired corticosteroid. The process includes steps such as oxidation, epoxidation, and dehydrogenation to achieve the final product .

Analyse Chemischer Reaktionen

Types of Reactions

17-O-Acetyl-6-methylprednisolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and oxidized derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Immunosuppressive Uses

17-O-Acetyl-6-methylprednisolone is utilized in the management of various inflammatory disorders. Its anti-inflammatory effects are beneficial in conditions such as:

- Rheumatoid Arthritis : High-dose corticosteroids, including this compound, are employed to manage acute flares and chronic symptoms associated with rheumatoid arthritis, often leading to significant symptom relief and improved patient quality of life .

- Multiple Sclerosis : This compound is indicated for the treatment of acute exacerbations of multiple sclerosis, where it helps reduce inflammation and modulate immune responses .

- Allergic Reactions : It is effective in managing severe allergic reactions and conditions like asthma, where inflammation plays a critical role .

Case Studies

A notable case involved a 35-year-old woman who developed acute liver injury after receiving high doses of methylprednisolone for multiple sclerosis. This case highlighted the potential hepatotoxicity associated with corticosteroid therapies, emphasizing the need for careful monitoring during treatment .

Pharmaceutical Analysis

This compound serves as a reference standard in pharmaceutical quality control. It is used for impurity profiling during the commercial production of methylprednisolone and related formulations. Regulatory guidelines dictate its use to ensure compliance with safety standards during drug formulation .

In vitro Studies

Research has demonstrated the compound's efficacy in various laboratory settings:

- Anti-inflammatory Studies : In vitro studies have shown that this compound significantly reduces cytokine production in macrophages, indicating its potential as an anti-inflammatory agent. For instance, at a concentration of 100 µM, TNF-alpha production decreased by 70% compared to untreated controls .

- Anticancer Activity : Investigations into its anticancer properties revealed that this compound inhibits cell proliferation in breast cancer cell lines (MCF-7) in a dose-dependent manner. At a concentration of 100 µM, cell viability dropped to 30%, suggesting potential applications in cancer therapy .

Comparative Data Table

The following table summarizes key findings from studies on the effects of this compound:

Wirkmechanismus

17-O-Acetyl-6-methylprednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.

Methylprednisolone: Another corticosteroid used for its potent anti-inflammatory effects.

Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive properties.

Uniqueness

Biologische Aktivität

17-O-Acetyl-6-methylprednisolone is a synthetic glucocorticoid that exhibits significant biological activity, primarily through its interactions with glucocorticoid receptors. This compound is utilized in various therapeutic contexts, including inflammation and immune response modulation. Understanding its biological activity is crucial for optimizing its clinical applications and minimizing potential side effects.

The primary mechanism of action for this compound involves binding to the glucocorticoid receptor, leading to changes in gene expression that ultimately modulate inflammatory and immune responses. This compound has been shown to exert anti-inflammatory effects by:

- Inhibiting pro-inflammatory cytokines : It reduces the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways .

- Suppressing immune cell activation : The compound inhibits the activation and proliferation of T cells, thereby reducing the overall immune response .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various conditions:

- Rheumatoid Arthritis : A study involving low-dose corticosteroids, including methylprednisolone derivatives, showed significant improvements in joint tenderness and pain compared to placebo. The standardized mean difference for joint tenderness was -0.52 (95% CI -1.01 to -0.03), indicating a moderate effect .

- Equine Medicine : Research on 6α-methylprednisolone acetate (a related compound) demonstrated that intra-articular administration led to decreased prostaglandin E2 levels in synovial fluid, suggesting an anti-inflammatory effect; however, it also raised concerns about potential cartilage damage .

- Sleep Disturbances : High doses of methylprednisolone have been associated with sleep disruptions and mood alterations in patients undergoing treatment for various conditions, highlighting the need for careful monitoring during therapy .

Comparative Analysis

To provide a clearer understanding of its biological activity relative to other corticosteroids, a comparative analysis is presented below:

| Corticosteroid | Anti-inflammatory Activity | Immunosuppressive Activity | Side Effects |

|---|---|---|---|

| This compound | High | High | Sleep disturbances, infections |

| Prednisone | Moderate | Moderate | Weight gain, hypertension |

| Triamcinolone | High | Moderate | Osteoporosis, gastrointestinal issues |

Eigenschaften

IUPAC Name |

[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(20(29)12-25,30-14(2)26)23(17,4)11-19(28)21(16)22(3)7-5-15(27)10-18(13)22/h5,7,10,13,16-17,19,21,25,28H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTFKULIEDYVJD-LFYFAGGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142533 | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86401-94-7 | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86401-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6α,11β)-17-(Acetyloxy)-11,21-dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.